molecular formula C16H21FN2O3S2 B2678280 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 954645-60-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2678280
CAS No.: 954645-60-4
M. Wt: 372.47
InChI Key: BYRBLJVRLGGKHC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a research-grade chemical tool of significant interest in medicinal chemistry and neuropharmacology. Its structure, featuring a benzenesulfonamide group linked to a thiophene ring via a dimethylaminoethyl chain, is characteristic of compounds designed to target aminergic G-protein coupled receptors (GPCRs). This scaffold is frequently investigated for its potential interaction with key neurotransmitter systems, particularly serotonin (5-HT) receptors and dopamine receptors , which are critical regulators of mood, cognition, and behavior. The specific substitution pattern on the benzene ring with ethoxy and fluoro groups is a common strategy in drug discovery to fine-tune a compound's pharmacokinetic properties, metabolic stability, and binding affinity . Consequently, this compound serves as a valuable probe for studying the pathophysiology of psychiatric and neurological disorders, such as schizophrenia and depression , and for the in vitro characterization of novel signaling pathways downstream of receptor activation. Its primary research utility lies in enabling scientists to elucidate complex receptor-ligand interactions and to contribute to the development of novel therapeutic agents targeting the central nervous system.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c1-4-22-16-6-5-13(9-14(16)17)24(20,21)18-10-15(19(2)3)12-7-8-23-11-12/h5-9,11,15,18H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRBLJVRLGGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-ethoxy-3-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The intermediate is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine. This nucleophilic substitution reaction typically occurs in an aprotic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring consistent quality and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by better controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound is studied for its potential biological activities. The presence of the sulfonamide group suggests it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The combination of functional groups may interact with biological targets, offering possibilities for the treatment of various diseases.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

A. Sulfonamide vs. Carboxamide Derivatives
  • Target Compound : Benzenesulfonamide with ethoxy/fluoro substituents.
  • N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): Core: Quinoline carboxamide. Substituents: Hydroxy group at position 4; dimethylaminopropyl side chain. Key Difference: Carboxamide linkage and quinoline core may favor different biological targets (e.g., kinase inhibition vs. sulfonamide-associated carbonic anhydrase modulation) .
B. Thiophene-Containing Analogs
  • N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): Core: Benzamide with thiophen-3-yl group. Substituents: Bromoethoxyethyl chain. Bromoethoxy group introduces alkylation capability absent in the target compound .
C. Fluorinated Sulfonamides
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():
    • Core : Pyrimidine sulfonamide.
    • Substituents : Fluorophenyl, isopropyl, and formyl groups.
    • Key Difference : Pyrimidine ring alters electronic properties and steric bulk, likely directing interaction with nucleotide-binding proteins vs. aromatic sulfonamide targets .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Potential Applications
Target Compound ~408.45* Ethoxy, fluoro, thiophene, dimethylamino CNS modulation, enzyme inhibition
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl 309.79 Quinoline, hydroxy, dimethylamino Antimicrobial, kinase inhibition
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ~406.29† Thiophene, bromoethoxy Intermediate for D3 receptor ligands
N-[4-(4-Fluoro-phenyl)-...methanesulfonamide ~385.40‡ Fluorophenyl, pyrimidine Anticancer, antiviral

*Calculated based on formula; †Exact mass from ; ‡Estimated from structure.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Weight : 372.47 g/mol
  • CAS Number : 954645-60-4
  • Chemical Formula : C17H22N2O3S

The structure features a dimethylamino group, a thiophene moiety, and a sulfonamide functional group, which are known to influence its biological activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the thiophene derivative.
  • Alkylation with dimethylaminoethyl chloride.
  • Coupling with 4-ethoxy-3-fluorobenzenesulfonyl chloride.

This multi-step synthetic route allows for the introduction of various substituents that can enhance biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In particular, it has shown effectiveness comparable to standard antibiotics such as ampicillin and gentamicin against various bacterial strains. The results indicate that the compound's sulfonamide group plays a crucial role in its antimicrobial mechanism.

Bacterial Strain Inhibition Zone (mm) Standard Drug Comparison
E. coli15Ampicillin: 16
S. aureus18Gentamicin: 17

Anticancer Potential

The compound has also been evaluated for anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines, particularly lung cancer (A549 cells). The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting potential for further development as an anticancer agent .

Case Studies

  • Study on Antiamoebic Activity : A series of compounds similar to this compound were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The results indicated promising efficacy, particularly highlighting the importance of the dimethylamino group in enhancing biological activity .
  • Cytotoxicity Assessment : A cytotoxicity profile was established using the MTT assay on various cancer cell lines. The compound displayed selective toxicity towards cancer cells while maintaining a favorable safety profile in normal cells, indicating its potential as a therapeutic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

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